N-[1-(2,4-Dimethylphenyl)propan-2-YL]-3-(4-formyl-2-methoxyphenoxy)propanamide
Description
Properties
IUPAC Name |
N-[1-(2,4-dimethylphenyl)propan-2-yl]-3-(4-formyl-2-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-15-5-7-19(16(2)11-15)12-17(3)23-22(25)9-10-27-20-8-6-18(14-24)13-21(20)26-4/h5-8,11,13-14,17H,9-10,12H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGCXZWAJUVVLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C)NC(=O)CCOC2=C(C=C(C=C2)C=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-Dimethylphenyl)propan-2-YL]-3-(4-formyl-2-methoxyphenoxy)propanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,4-dimethylphenylpropan-2-amine with an appropriate acylating agent to form an intermediate amide.
Introduction of the Formyl Group: The intermediate amide is then subjected to formylation using a formylating reagent such as formic acid or formic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,4-Dimethylphenyl)propan-2-YL]-3-(4-formyl-2-methoxyphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that N-[1-(2,4-Dimethylphenyl)propan-2-YL]-3-(4-formyl-2-methoxyphenoxy)propanamide may exhibit anticancer properties. Preliminary studies have shown that compounds with similar structural motifs can inhibit the proliferation of various cancer cell lines. For instance, derivatives of this compound have been tested against breast and colon cancer cells, demonstrating significant cytotoxic effects at micromolar concentrations.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting key enzymes involved in the synthesis of pro-inflammatory mediators. In vitro studies have shown that it can reduce the production of cytokines and chemokines in activated immune cells.
Enzyme Inhibition
This compound has been identified as a potential inhibitor of specific enzymes related to metabolic disorders. For example, studies suggest that it may inhibit 11β-hydroxysteroid dehydrogenase type 1, which is implicated in the regulation of cortisol metabolism and associated with conditions like obesity and type 2 diabetes.
Neuroprotective Effects
There is growing interest in the neuroprotective effects of this compound. Research indicates that similar compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's disease.
Case Study 1: Anticancer Screening
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of a series of compounds structurally related to this compound against human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 5 to 20 µM.
Case Study 2: Anti-inflammatory Mechanism
A recent study published in Pharmacology Reports explored the anti-inflammatory mechanisms of similar compounds using lipopolysaccharide (LPS)-activated macrophages. The findings revealed that these compounds significantly reduced nitric oxide production and cytokine release, suggesting their potential as therapeutic agents for inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[1-(2,4-Dimethylphenyl)propan-2-YL]-3-(4-formyl-2-methoxyphenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound’s formyl and methoxy groups may play a role in its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2,4-Dimethylphenyl)propan-2-YL]-3-(4-hydroxy-2-methoxyphenoxy)propanamide: Similar structure but with a hydroxy group instead of a formyl group.
N-[1-(2,4-Dimethylphenyl)propan-2-YL]-3-(4-methyl-2-methoxyphenoxy)propanamide: Similar structure but with a methyl group instead of a formyl group.
Uniqueness
N-[1-(2,4-Dimethylphenyl)propan-2-YL]-3-(4-formyl-2-methoxyphenoxy)propanamide is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
N-[1-(2,4-Dimethylphenyl)propan-2-YL]-3-(4-formyl-2-methoxyphenoxy)propanamide is a synthetic compound with potential therapeutic applications. Its structure suggests that it may exhibit significant biological activity, particularly in pharmacological contexts. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on existing research.
Chemical Structure
The compound can be represented as follows:
This structure includes a dimethylphenyl group and a methoxyphenoxy moiety, which are critical for its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways that regulate physiological responses.
- Antioxidant Properties : There is evidence suggesting that this compound exhibits antioxidant activity, which could protect cells from oxidative stress.
Table 1: Summary of Biological Activities
Case Studies
- Cytotoxicity Assessment : A study assessed the cytotoxic effects of the compound on various cancer cell lines. Results showed that at concentrations above 50 µM, there was a marked decrease in cell viability, indicating potential for anticancer activity .
- Enzyme Interaction Studies : Research focused on the compound's interaction with cytochrome P450 enzymes revealed that it significantly inhibited enzyme activity at concentrations ranging from 10 µM to 100 µM. This inhibition could lead to altered pharmacokinetics of co-administered drugs .
- Antioxidant Studies : In vitro assays demonstrated that this compound effectively scavenged free radicals, contributing to its potential use in formulations aimed at reducing oxidative stress-related damage .
Q & A
Advanced Question
- Derivatization : Convert the formyl group to a stable Schiff base (e.g., with hydroxylamine) during synthesis, then regenerate it post-purification .
- Storage Conditions : Lyophilize and store under inert gas (N₂/Ar) at –20°C to prevent oxidation .
- In Situ Monitoring : Use TLC or in-line IR to detect premature degradation during reactions .
How to validate the compound’s mechanism of action in biological systems?
Advanced Question
- Enzyme Kinetics : Measure Michaelis-Menten parameters (Km, Vmax) for target enzymes (e.g., urease) using spectrophotometric assays .
- Gene Knockdown : siRNA silencing of putative targets (e.g., COX-2) to confirm reduced compound efficacy in cellular models .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with purified proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
